t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate
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Overview
Description
T-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate is a chemical compound with the CAS Number: 1000576-79-3 . It is a type of carbamate, which are commonly used as protecting groups for amines, especially in the synthesis of peptides . The compound has a molecular weight of 294.19 .
Synthesis Analysis
Carbamates, like this compound, can be synthesized and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .Molecular Structure Analysis
The molecular formula of this compound is C9H13BrN2O2S . The InChI code for this compound is 1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)7-11-6(10)5-15-7/h5H,1-4H3 .Chemical Reactions Analysis
Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
T-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate is a widely used reagent in various scientific research applications, including organic synthesis, drug synthesis, biochemical and physiological studies, and laboratory experiments. This compound has been used in the synthesis of a variety of organic compounds, including antibiotics and anti-cancer drugs. It has also been used in the synthesis of various peptides and proteins. In addition, this compound has been used in various biochemical and physiological studies, as well as in various laboratory experiments.
Mechanism of Action
Target of Action
Carbamates, a class of compounds to which this molecule belongs, are known to be useful as protecting groups for amines . They play a crucial role in the synthesis of peptides .
Mode of Action
Carbamates, such as t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate, can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .
Biochemical Pathways
Carbamates are known to play a significant role in peptide synthesis , which involves various biochemical pathways.
Result of Action
Carbamates have been implicated in immunotoxicity and carcinogenicity . They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Advantages and Limitations for Lab Experiments
T-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate is an effective reagent for a variety of laboratory experiments. It is relatively easy to synthesize, and the yield of this compound from the reaction is usually high. In addition, this compound is relatively stable, and it can be stored for long periods of time without significant degradation. However, this compound is also toxic and should be handled with care.
Future Directions
In the future, t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate may be used in more sophisticated laboratory experiments, such as high-throughput screening, drug discovery, and protein engineering. This compound may also be used in the synthesis of new drugs, such as antibiotics and anti-cancer drugs. In addition, this compound may be used in the development of new biochemical and physiological studies, as well as in the development of new laboratory experiments. Finally, this compound may be used in the synthesis of new organic compounds, such as peptides and proteins.
Synthesis Methods
T-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate can be synthesized through a variety of methods, including the reaction of bromoisothiazole with methyl carbamate in the presence of a base. This reaction is usually carried out in anhydrous ethanol or water, and the reaction is usually completed in less than one hour. The yield of this compound from this reaction is usually high, and the product can be purified by recrystallization.
properties
IUPAC Name |
tert-butyl N-[(4-bromo-1,2-thiazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)11-4-7-6(10)5-15-12-7/h5H,4H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMSTEDINPBXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NSC=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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